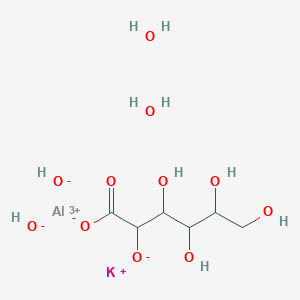
Aciquel (TN)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aciquel (TN), also known as potassium glucaldrate, is a compound with the chemical formula C6H10O7. K. Al. 2H2O. 2OH. It is primarily used as an antacid and gastrointestinal agent. This compound is known for its efficacy in treating peptic ulcers and neutralizing stomach acid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium glucaldrate involves the reaction of glucaric acid with potassium hydroxide and aluminum hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the components. The resulting solution is then cooled, and the product is crystallized out.
Industrial Production Methods
Industrial production of potassium glucaldrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and large-scale reactors to handle the increased volume. The reaction conditions are carefully monitored to maintain consistency and quality of the final product. The crystallized product is then filtered, washed, and dried to obtain the final compound .
化学反应分析
Types of Reactions
Potassium glucaldrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to form different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of glucaric acid derivatives, while reduction can produce glucaric acid alcohols .
科学研究应用
Potassium glucaldrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: It is used in the formulation of antacid medications and treatments for peptic ulcers.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of potassium glucaldrate involves its ability to neutralize stomach acid. It reacts with hydrochloric acid in the stomach to form water and neutral salts, thereby reducing acidity. This action helps in alleviating symptoms of acid reflux and peptic ulcers. The compound also has a protective effect on the stomach lining, preventing further damage from acid .
相似化合物的比较
Similar Compounds
Sodium bicarbonate: Another common antacid used to neutralize stomach acid.
Calcium carbonate: Used in antacid formulations for its acid-neutralizing properties.
Magnesium hydroxide: Known for its use in antacid and laxative formulations.
Uniqueness
Potassium glucaldrate is unique in its dual action as both an antacid and a gastrointestinal agent. Unlike other antacids, it also provides a protective effect on the stomach lining, making it particularly effective in treating peptic ulcers. Additionally, its formulation with potassium and aluminum ions enhances its efficacy and stability compared to other antacids .
属性
分子式 |
C6H16AlKO11 |
|---|---|
分子量 |
330.26 g/mol |
IUPAC 名称 |
aluminum;potassium;3,4,5,6-tetrahydroxy-2-oxidohexanoate;dihydroxide;dihydrate |
InChI |
InChI=1S/C6H11O7.Al.K.4H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2-5,7-10H,1H2,(H,12,13);;;4*1H2/q-1;+3;+1;;;;/p-3 |
InChI 键 |
ZXXMWDOXSLFLCN-UHFFFAOYSA-K |
规范 SMILES |
C(C(C(C(C(C(=O)[O-])[O-])O)O)O)O.O.O.[OH-].[OH-].[Al+3].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


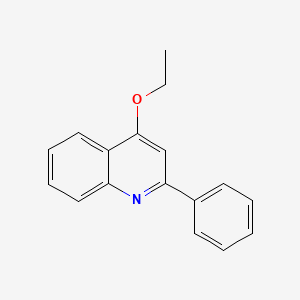
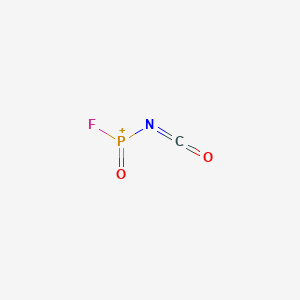
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)

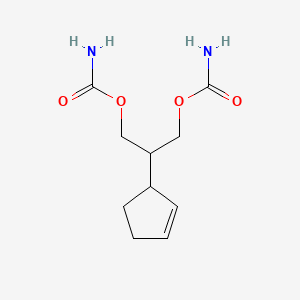

![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)
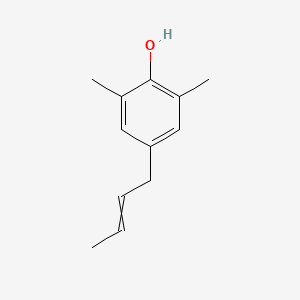
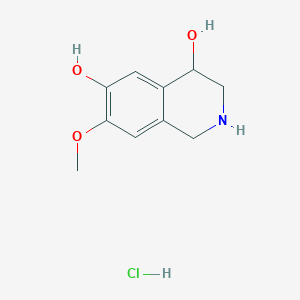
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
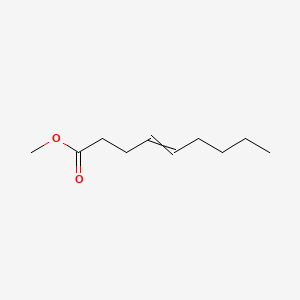
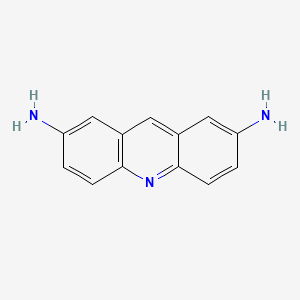
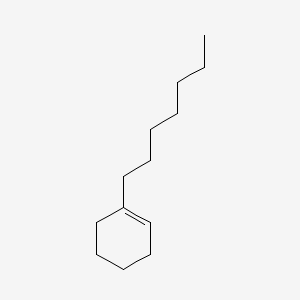
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
